8-fluoro-3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
8-fluoro-3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a pyrimidine structure, like this one, often interact with enzymes involved in nucleic acid synthesis, such as thymidylate synthase or dihydrofolate reductase. These enzymes are crucial for DNA replication and cell division, making them common targets for anticancer and antimicrobial drugs .
Mode of action
The compound might inhibit the activity of its target enzyme by mimicking the natural substrate, thereby preventing the enzyme from performing its normal function. The presence of a piperazine ring could enhance the compound’s ability to bind to its target due to its flexibility and the potential for additional interactions with the enzyme .
Properties
IUPAC Name |
8-fluoro-3-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16-3-2-4-18(13-16)28-9-11-29(12-10-28)21(31)7-8-30-15-26-22-19-14-17(25)5-6-20(19)27-23(22)24(30)32/h2-6,13-15,27H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJIMIQUJNFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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